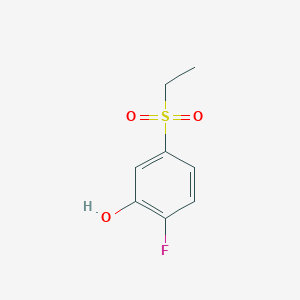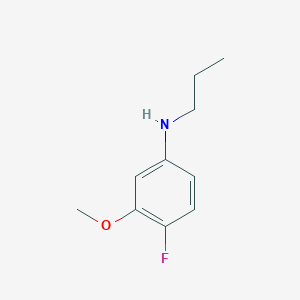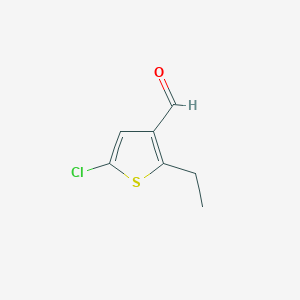
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine is a compound that features both trifluoromethoxy and trifluoromethyl groups attached to a pyridine ring. The presence of these fluorinated groups often imparts unique chemical and physical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common approach is through radical trifluoromethylation, where carbon-centered radical intermediates are generated and subsequently reacted with trifluoromethylating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above. This could include continuous flow chemistry techniques to ensure consistent quality and yield, as well as the use of specialized equipment to handle the reactive intermediates and reagents safely.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with fluorinated groups.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Its unique properties make it a candidate for drug development, particularly in the design of molecules with improved pharmacokinetic profiles.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism by which 5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorinated pyridine derivatives such as:
- 5-Chloro-4-(trifluoromethyl)pyridin-2-amine
- 4-(Trifluoromethoxy)phenyl derivatives
Uniqueness
What sets 5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine apart is the combination of both trifluoromethoxy and trifluoromethyl groups on the same molecule. This unique structure can impart distinct chemical properties, such as increased lipophilicity and metabolic stability, which are valuable in drug design and other applications.
Eigenschaften
Molekularformel |
C13H8F6N2O |
|---|---|
Molekulargewicht |
322.21 g/mol |
IUPAC-Name |
5-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C13H8F6N2O/c14-12(15,16)10-5-8(6-21-11(10)20)7-1-3-9(4-2-7)22-13(17,18)19/h1-6H,(H2,20,21) |
InChI-Schlüssel |
SALZXVZFMXZGRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)N)C(F)(F)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


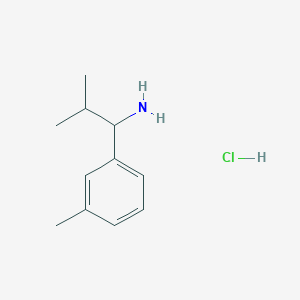
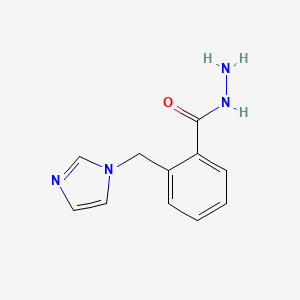


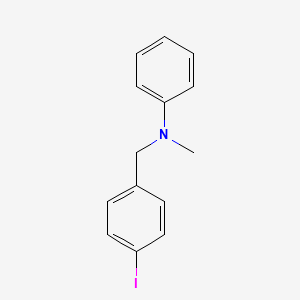
![6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B12066463.png)
![N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride](/img/structure/B12066469.png)

